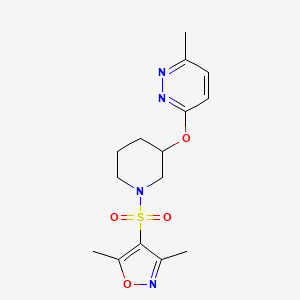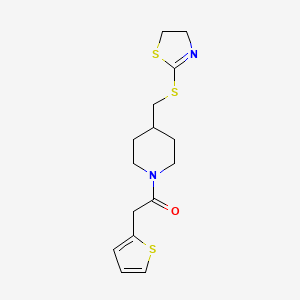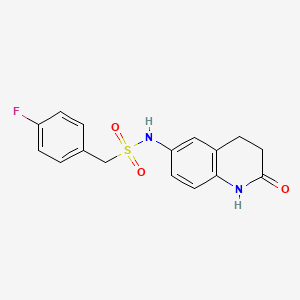![molecular formula C24H29N5O3 B2423271 2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-92-4](/img/no-structure.png)
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research on compounds related to 2-(3,3-Dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione primarily focuses on chemical synthesis and molecular structure analysis. Studies include the synthesis of 4H-imidazoles through reactions involving similar heterocyclic compounds, showcasing the versatility of these chemical processes in generating new molecular structures (Mukherjee-Müller et al., 1979). Another study involves the generation of imidazo[1,2-a]quinolines via a domino reaction, illustrating the potential for creating complex heterocyclic structures (Iminov et al., 2008).
Luminescence Sensing Applications
Research also explores the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).
Molecular Geometry and Theoretical Analysis
The molecular geometry and vibrational frequencies of related compounds have been studied using techniques like X-ray crystallography and density functional method (DFT). These studies offer insights into the structural and electronic properties of similar compounds (Özdemir et al., 2010).
Ring Transformation Processes
Research on ring transformation processes of imidazolidine-diones to 4H-imidazoles provides valuable information on the chemical behavior and potential applications of these compounds in synthesizing new molecular entities (Schläpfer-Dähler et al., 1992).
Mesoionic Purinone Analogs
Studies on mesoionic purinone analogs, similar to the compound , offer insights into their properties and potential for hydrolytic ring-opening reactions. These reactions could be relevant in various chemical synthesis processes (Coburn & Taylor, 1982).
Mechanistic Studies and Metabolite Analysis
Mechanistic studies using labelled compounds help in understanding the reactions with NH-acidic heterocycles, providing a foundation for more complex chemical synthesis involving similar compounds (Ametamey et al., 1988). Additionally, the study of new chlorinated metabolites from marine sponges, involving compounds with similar structures, demonstrates the potential of these chemicals in natural product chemistry and bioactive substance discovery (Dumdei et al., 1997).
Properties
CAS No. |
878732-92-4 |
|---|---|
Molecular Formula |
C24H29N5O3 |
Molecular Weight |
435.528 |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H29N5O3/c1-13-9-10-14(2)17(11-13)28-15(3)16(4)29-19-20(25-22(28)29)26(8)23(32)27(21(19)31)12-18(30)24(5,6)7/h9-11H,12H2,1-8H3 |
InChI Key |
PVUVVZRSWYIQIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2423191.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2423193.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423197.png)
![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2423205.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)
